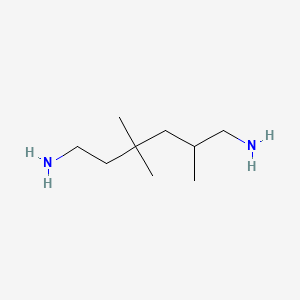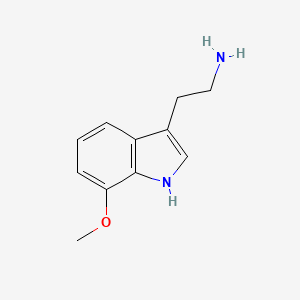
7-Méthoxytryptamine
Vue d'ensemble
Description
7-Methoxytryptamine is a chemical compound with the molecular weight of 226.71 . It is a derivative of tryptamine, a broad class of classical or serotonergic hallucinogens .
Molecular Structure Analysis
The molecular structure of 7-Methoxytryptamine consists of an indolic ring and two main functional groups, the amide group in position 3 and the methoxy group in position 5 . The molecular formula is C11H14N2O .Chemical Reactions Analysis
While specific chemical reactions involving 7-Methoxytryptamine are not well-documented, related compounds such as melatonin have been studied. Melatonin is known to be involved in multiple growth and developmental processes, also mediating environmental stress responses .Physical And Chemical Properties Analysis
7-Methoxytryptamine is a chemical compound with the molecular weight of 226.71 . The molecular formula is C11H14N2O .Applications De Recherche Scientifique
Neuropharmacologie
La 7-Méthoxytryptamine (7-MT) fait l'objet d'études actives en neuropharmacologie en raison de sa similarité structurale avec la sérotonine (5-HT). Elle agit comme un agoniste sur certains récepteurs de la sérotonine, qui jouent un rôle crucial dans la régulation de diverses fonctions biologiques chez les vertébrés et les invertébrés . L'étude de la 7-MT peut conduire à une meilleure compréhension des processus de neurotransmission et au développement de nouveaux traitements pour les troubles neurologiques.
Lutte antiparasitaire en agriculture
En recherche agricole, la 7-MT a été identifiée comme une cible potentielle pour les insecticides. La pharmacologie et la distribution tissulaire des récepteurs de la 5-HT chez les ravageurs comme la légionnaire d'automne ont été étudiées, la 7-MT étant l'un des composés pouvant activer ces récepteurs, affectant ainsi le comportement et la physiologie du ravageur . Cette application pourrait conduire à des stratégies de lutte antiparasitaire plus efficaces.
Recherche sur les médicaments psychotropes
La 7-MT est également d'intérêt dans l'étude des médicaments psychotropes. En tant que dérivé de la tryptamine, elle partage des propriétés avec d'autres hallucinogènes et peut fournir des informations sur les effets de ces substances sur la perception sensorielle, l'humeur et la pensée . La compréhension de son action peut contribuer au domaine de la santé mentale, notamment dans le contexte de la psychothérapie et du traitement des troubles de l'humeur.
Toxicologie
Le profil toxicologique de la 7-MT est crucial pour évaluer sa sécurité pour l'utilisation humaine. Les recherches dans ce domaine portent sur ses effets physiologiques et toxicologiques, ce qui est essentiel pour le développement de nouveaux médicaments et à des fins réglementaires .
Chimie analytique
En chimie analytique, la 7-MT est utilisée comme composé de référence pour le développement de méthodes analytiques. Ces méthodes sont appliquées pour détecter et quantifier les dérivés de la tryptamine dans divers échantillons biologiques, ce qui est important à la fois pour la toxicologie clinique et la science médico-légale .
Recherche sur les molécules neuroactives
La 7-MT sert d'outil dans l'étude des molécules neuroactives. Ses interactions avec les récepteurs de la sérotonine peuvent éclairer le rôle plus large des neurotransmetteurs dans la régulation des fonctions biologiques, conduisant potentiellement à des percées dans le traitement des maladies liées aux déséquilibres des neurotransmetteurs .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 7-Methoxytryptamine . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
7-Methoxytryptamine, also known as Melatonin, primarily targets the Melatonin receptors MT1 and MT2 . These receptors are predominantly expressed in many mammalian organs and play a crucial role in various physiological processes .
Mode of Action
7-Methoxytryptamine interacts with its targets, the MT1 and MT2 receptors, causing inhibition of the adenylate cyclase/cAMP activity and increases phospholipase C/IP3 action . This interaction results in a variety of physiological responses, including the regulation of sleep patterns, mood, and circadian rhythms .
Biochemical Pathways
The synthesis of 7-Methoxytryptamine involves the hydroxylation of the essential amino acid tryptophan at carbon 5, forming 5-hydroxytryptophan by tryptophan hydroxylase . This compound is then decarboxylated to form serotonin . Additionally, an alternative pathway involving the cytochrome P450 2D (CYP2D)-catalyzed O-demethylation of 5-methoxytryptamine to serotonin has been shown in vitro .
Pharmacokinetics
7-Methoxytryptamine is synthesized in the pineal gland from the amino acid tryptophan . Its synthesis and secretion are suppressed by light and enhanced by darkness, thereby regulating the circadian rhythms of several biological functions, including the sleep-wake cycle .
Result of Action
The action of 7-Methoxytryptamine results in a variety of physiological effects. It acts as an antioxidant and scavenges excessive free radicals generated in the body . It also plays roles in oncostatic, hypnotic, immune regulation, reproduction, puberty timing, mood disorders, and transplantation . Furthermore, it preserves SRF and MRTFA, thereby attenuating SMC phenotypic switch by blocking p38 MAPK and NF-κB activation .
Action Environment
The action of 7-Methoxytryptamine is influenced by environmental factors, particularly the light/dark cycle. Its production and release are controlled by this cycle; light inhibits the production whereas darkness stimulates it . Maternal 7-Methoxytryptamine also programs the fetuses’ behavior and physiology to cope with the environmental light/dark cycle and season after birth .
Analyse Biochimique
Biochemical Properties
It is a multifunctional indolamine compound synthesized mainly from the metabolism of tryptophan via serotonin . It plays a role in many physiological events, such as synchronizing circadian rhythms, reproduction, preserving the integrity of the gastrointestinal system with an anti-ulcerative effect in tissues and organs from which it is produced .
Cellular Effects
7-Methoxytryptamine has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a powerful antioxidant and anti-apoptotic agent that prevents oxidative and nitrosative damage to all macromolecules due to its ability to form in metabolic activities, directly excrete toxic oxygen derivatives, and reduce the formation of reactive oxygen and nitrogen species .
Molecular Mechanism
The molecular mechanism of 7-Methoxytryptamine involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a chronobiotic material, which proportionally acts as a rhythmic stabilizer of the body . Its production and release are controlled by light-dark cycle; the light inhibits the production whereas darkness stimulates it .
Temporal Effects in Laboratory Settings
The effects of 7-Methoxytryptamine change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the acute and post-acute effects of 5-MeO-DMT, a compound similar to 7-Methoxytryptamine, have been compared to those induced by epileptiform activity .
Dosage Effects in Animal Models
The effects of 7-Methoxytryptamine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For example, melatonin has been shown to significantly improve the behavior and pathological results of subarachnoid hemorrhage animal models .
Metabolic Pathways
7-Methoxytryptamine is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels. For instance, it is synthesized from low-cost l-Trp in E. coli .
Transport and Distribution
7-Methoxytryptamine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For instance, it has the capacity to pass through all biological membranes due to its small molecular size and high lipophilicity and it is evenly distributed to all biological tissues and fluids by crossing the blood–brain barrier .
Propriétés
IUPAC Name |
2-(7-methoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJIGHUQQNOCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2436-04-6 | |
| Record name | 7-Methoxytryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(7-methoxy-1H-indol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


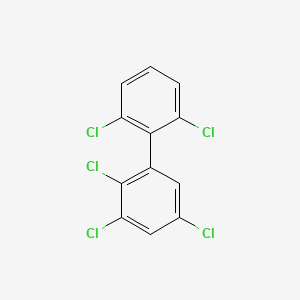



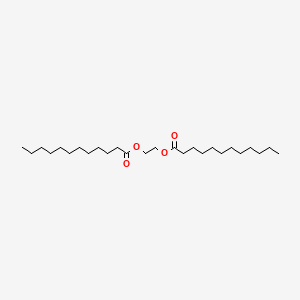
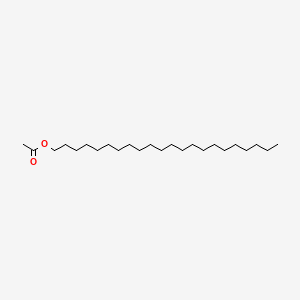

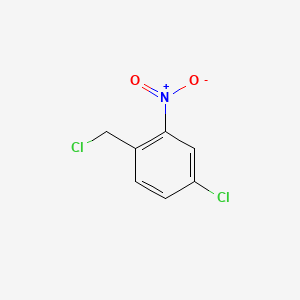
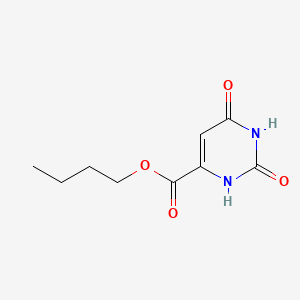

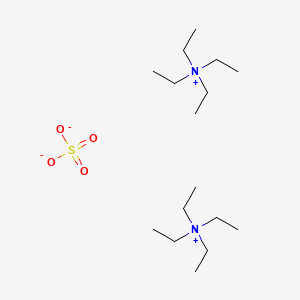
![3-(Chloromethyl)benzo[b]thiophene](/img/structure/B1593900.png)
